Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide

multi-target profiling selectivity fingerprint chemical probe development

2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic, trisubstituted thiazole-4-carboxamide derivative with the molecular formula C17H13ClN2OS and a molecular weight of 328.8 g/mol. The compound is catalogued in authoritative public databases including PubChem (CID and ChEMBL (CHEMBL1477090), where it is classified as a small-molecule probe that has reached the preclinical phase of development.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.81
CAS No. 478030-25-0
Cat. No. B2574352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
CAS478030-25-0
Molecular FormulaC17H13ClN2OS
Molecular Weight328.81
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
InChIKeyRJXCWXRVATZHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide (CAS 478030-25-0): Procurement-Grade Chemical Identity and Baseline Profile


2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic, trisubstituted thiazole-4-carboxamide derivative with the molecular formula C17H13ClN2OS and a molecular weight of 328.8 g/mol [1]. The compound is catalogued in authoritative public databases including PubChem (CID 1472600) and ChEMBL (CHEMBL1477090), where it is classified as a small-molecule probe that has reached the preclinical phase of development [2]. Its core structure comprises a central thiazole ring substituted at position 2 by a benzyl group, at position 4 by a carboxamide linker, and at the amide nitrogen by a para-chlorophenyl moiety, a substitution pattern that confers a computed XLogP3-AA of 4.7, a topological polar surface area (TPSA) of approximately 42 Ų, and zero violations of Lipinski's Rule of Five [1][3].

Why Generic Substitution of 2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide Proves Inadequate for Research Continuity


Generic substitution within the thiazole-4-carboxamide class is contraindicated because minor structural modifications produce divergent multi-target bioactivity signatures. ChEMBL bioactivity records for this compound document 18 distinct assay outcomes across 17 macromolecular targets [1]. Critically, the specific combination of the para-chlorophenyl amide moiety and the 2-benzyl substituent yields a compound that is selectively inactive against the majority of screened targets—including L3MBTL1, histone methyltransferase G9a, and TGF-β pathway counterscreens—while retaining potent activity against firefly luciferase (IC50 ≈ 13.1 µM) [2]. This inverted selectivity profile, characterized by broad inactivity punctuated by isolated target engagement, cannot be reproduced by close analogs such as N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (lacking the methylene spacer) or 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (altering the halogen), which exhibit fundamentally different steric and electronic properties at the critical para position [3].

Quantitative Procurement-Relevant Evidence Guide for 2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide


Multi-Target Profiling Selectivity Fingerprint: Differentiating CHEMBL1477090 from Single-Target Thiazole Carboxamides

The compound has been tested in 18 distinct functional and binding assays across 17 human targets within the ChEMBL database. Of these, 4 assays returned a conclusive 'Not Active' or 'Inactive' result, and 11 assays were flagged as 'Inconclusive,' while only a single assay—firefly luciferase inhibition—registered 'Active' (IC50 = 13.1154 µM) [1][2]. This contrasts with structurally related 2-substituted thiazole-4-carboxamides developed as Cdc7 kinase inhibitors (e.g., trisubstituted thiazoles in the Reichelt et al. series), which exhibit potent, focused activity against a single kinase target (Cdc7 IC50 = 547 nM for Compound 1, pIC50 = 6.26) [3]. The broad profiling data for CHEMBL1477090—demonstrating inactivity against G9a histone methyltransferase, L3MBTL1, MLL CXXC domain–DNA interaction, TGF-β pathway, and delayed-death antimalarial targets—defines a unique selectivity fingerprint that is not shared by single-target-optimized comparator molecules.

multi-target profiling selectivity fingerprint chemical probe development

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA = 4.7) as a Procurement Filter for CNS vs. Peripheral Target Screening Panels

The compound's computed XLogP3-AA of 4.7 and topological polar surface area (TPSA) of approximately 42 Ų place it firmly outside the typical CNS drug-like chemical space (CNS MPO desirability: TPSA < 60–70 Ų, XLogP < 3–4) [1][2]. In contrast, the 2-benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide analog (CAS 478042-52-3), which replaces the para-chlorophenyl amide with a para-methoxybenzyl amide, shifts the physicochemical profile toward lower lipophilicity (predicted XLogP ≈ 3.5–4.0, based on fragment contribution), altering both passive membrane permeability and non-specific protein binding characteristics . The higher lipophilicity of the target compound (ΔXLogP ≈ 0.7–1.2 units over the methoxybenzyl analog) translates to an approximately 5- to 16-fold increase in predicted octanol-water partition coefficient, which directly impacts compound handling, DMSO solubility, and assay compatibility in high-throughput screening settings.

lipophilicity CNS drug-likeness physicochemical filtering

Benchmarking Against Commercial Screening Libraries: Inverted Selectivity Profile Relative to PAINS and Frequent-Hitter Chemotypes

The compound's ChEMBL activity profile demonstrates a critical differentiator from common thiazole-based frequent hitters: it is inactive against the delayed-death malarial plastid target in both 48-hour and 96-hour incubation primary qHTS assays (both flagged 'Inactive') [1]. This contrasts with 4-(4-chlorophenyl)thiazole compounds, which have been reported as active antimalarial leads against the chloroquine-sensitive Plasmodium falciparum 3D7 strain in multiple independent studies [2]. Furthermore, the compound does not contain the 2-amino-thiazole substructure common to many pan-assay interference compounds (PAINS), nor does it feature the rhodanine-like thiazolidinedione motif. Its computed nuclearity and complexity metrics (22 heavy atoms, 4 rotatable bonds, QED weighted score = 0.76) place it in a favorable drug-likeness zone that is distinct from larger, more complex thiazole-based screening hits [3].

PAINS filtering assay interference frequent-hitter profiling

Structural Basis for Procurement Differentiation: The Methylene Spacer in 2-Benzyl vs. 2-Phenyl Thiazole-4-Carboxamides

A critical structural feature distinguishing this compound from its closest commercially available analog—N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 135298-44-1)—is the methylene (-CH2-) spacer between the thiazole C2 and the phenyl ring. This single sp³ carbon insertion increases the rotatable bond count from 3 to 4 and alters the conformational ensemble accessible to the C2 substituent [1]. In the context of literature SAR for thiazole-based Cdc7 kinase inhibitors, analogous 2-benzyl substitution patterns have been shown to produce different inhibitory potency compared to 2-phenyl substitution, primarily due to altered π-stacking geometry with the kinase hinge region [2]. While direct IC50 data for the target compound against Cdc7 is not available in the Reichelt et al. series, the structural precedent demonstrates that the benzyl vs. phenyl substitution at C2 is not interchangeable and can significantly impact target engagement.

structure-activity relationship methylene spacer effect conformational flexibility

Prelamin-A/C Modulatory Potential as a Functional Differentiator from Kinase-Focused Thiazole Carboxamides

Among the 18 ChEMBL bioactivity records for this compound, the assay with the highest potency score (pChembl = 5.60, corresponding to a potency of 2,511.9 nM) is the qHTS assay for modulators of Lamin A splicing, targeting Prelamin-A/C (CHEMBL1293235) [1]. Although flagged as 'Inconclusive' due to the nature of the primary screening format, this potency value is notably higher than the compound's activity against other targets in the same screening panel. This putative lamin A splicing modulatory activity represents a biological mechanism orthogonal to the kinase inhibition profile pursued by most thiazole-4-carboxamide medicinal chemistry programs, including the Cdc7 inhibitor series (target: cell division cycle 7 kinase) and PDK1 inhibitor series (target: 3-phosphoinositide-dependent protein kinase) described in patents WO2012058174A1 and US20130165450 [2][3]. The distinct target class (nuclear envelope structural protein vs. kinase) provides a clear functional differentiation point.

Prelamin-A/C lamin A splicing nuclear envelope targeting

Optimal Research and Industrial Application Scenarios for 2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide Procurement


Multi-Target Selectivity Profiling: Use as a Broad-Spectrum Inactivity Control in qHTS Panel Screens

Procure this compound as a validated negative-control reference standard for high-throughput screening panels covering 17 distinct human targets. The documented inactivity against G9a histone methyltransferase, L3MBTL1, MLL CXXC domain, TGF-β pathway counterscreen, and malarial plastid delayed-death targets makes it suitable for establishing baseline assay windows and Z'-factor calculations in qHTS campaigns. Unlike single-target tool compounds, this molecule provides a single chemical entity whose multi-target inactivity profile has been experimentally confirmed across diverse assay formats, reducing the need for multiple control compounds and streamlining assay validation workflows.

Chemical Probe for Nuclear Envelope/Laminopathy Target Class Exploration

Deploy this compound as a starting scaffold for Prelamin-A/C-focused medicinal chemistry optimization. The preliminary potency of 2,511.9 nM (pChembl = 5.60) in the Lamin A splicing modulation assay , combined with its favorable drug-likeness metrics (QED = 0.76, 0 Lipinski violations, MW = 328.8 g/mol) , provides a tractable starting point for hit-to-lead expansion. Researchers pursuing laminopathy therapeutics—including Hutchinson-Gilford progeria syndrome and Emery-Dreifuss muscular dystrophy—can use this compound as a reference standard while synthesizing focused analog libraries around the benzyl and para-chlorophenyl substitution vectors.

Physicochemical Reference Standard for Lipophilicity-Dependent Assay Development

Utilize this compound as a physicochemical benchmark (XLogP3-AA = 4.7, TPSA ≈ 42 Ų) for calibrating chromatographic logD7.4 measurements, PAMPA permeability assays, and plasma protein binding equilibrium dialysis experiments . Its position outside CNS drug-like chemical space makes it a useful comparator for evaluating CNS exclusion criteria in permeability screens. The concurrent availability of the less lipophilic analog 2-benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide (CAS 478042-52-3) enables paired analysis of lipophilicity-driven differences in non-specific binding and membrane partitioning within the same thiazole-4-carboxamide scaffold.

SAR Campaign Control Compound for C2-Benzyl vs. C2-Phenyl Thiazole Carboxamide Optimization

In structure-activity relationship studies exploring the impact of C2 substitution on thiazole-4-carboxamide target engagement, procure this compound alongside N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 135298-44-1) as a matched pair for head-to-head comparison. The methylene spacer present in the target compound (4 rotatable bonds) versus the direct phenyl attachment in the comparator (3 rotatable bonds) enables systematic evaluation of conformational flexibility effects on potency and selectivity. The Cdc7 kinase inhibitor literature provides a SAR framework demonstrating that 2-benzyl substitution can alter kinase hinge-region binding geometry, making this matched-pair analysis directly relevant to kinase drug discovery programs.

Quote Request

Request a Quote for 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.